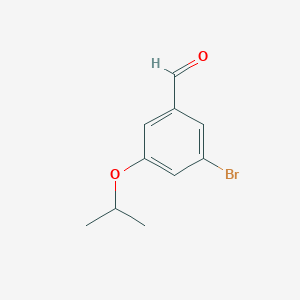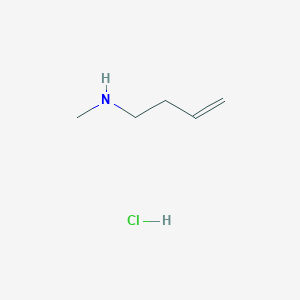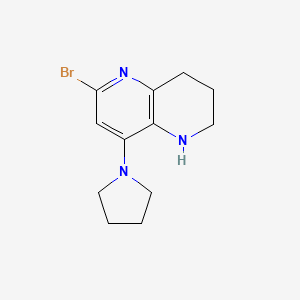
6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Vue d'ensemble
Description
6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound with the CAS Number: 1706439-92-0. It has a molecular weight of 282.18 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H16BrN3/c13-11-8-10 (16-6-1-2-7-16)12-9 (15-11)4-3-5-14-12/h8,14H,1-7H2 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms.Physical And Chemical Properties Analysis
As mentioned earlier, 6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a solid compound with a molecular weight of 282.18 g/mol .Applications De Recherche Scientifique
Antiulcer and Antisecretory Activity
Research has explored various heterocycles, including tetrahydroquinoline and naphthyridine derivatives, for their potential antiulcer and antisecretory properties. A study highlighted the synthesis and evaluation of thioureas derived from tetrahydroquinoline and related heterocycles, noting their activity in preventing gastric erosions and antisecretory activity, pointing toward a potential application of related compounds in treating gastric conditions (Beattie et al., 1977).
Antibacterial Evaluation
1,2,3,4-tetrahydro-1,5-naphthyridine derivatives have also been synthesized and evaluated for their antibacterial properties, especially against Escherichia coli and other gram-negative bacteria. The research indicated that certain naphthyridine derivatives could be effective in combating bacterial infections, suggesting a promising avenue for developing new antibiotics (Santilli et al., 1975).
Antiestrogenic Activity
The compound has been involved in the synthesis of compounds demonstrating potent antiestrogenic activity. This includes the synthesis of novel dihydronaphthalene isomers exhibiting high binding affinity to estrogen receptors, indicating potential applications in treating estrogen-related disorders (Jones et al., 1979).
Antimalarial Activity
The compound has been part of a study aiming to develop new artemisinin-based combination therapy (ACT) for malaria. The research involved synthesizing a series of pyrrolidine-acridine hybrids and evaluating their antimalarial and cytotoxic effects, suggesting potential in malaria treatment (Pandey et al., 2016).
Anticonvulsant Properties
N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs, including compounds related to 6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine, have been synthesized and evaluated for their anticonvulsant properties. The studies demonstrated promising results in acute models of seizures in mice, indicating the potential for these compounds in the development of antiepileptic drugs (Rybka et al., 2017).
Propriétés
IUPAC Name |
6-bromo-8-pyrrolidin-1-yl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3/c13-11-8-10(16-6-1-2-7-16)12-9(15-11)4-3-5-14-12/h8,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFPCZTYEDNVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=C2NCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
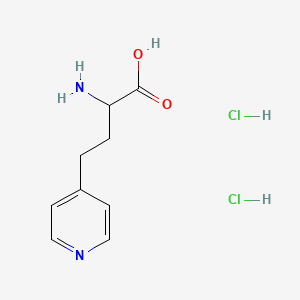
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
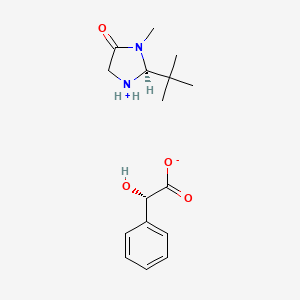
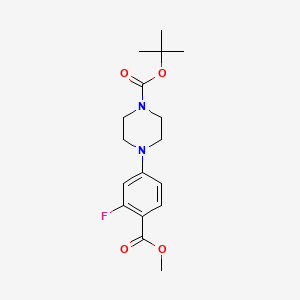
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
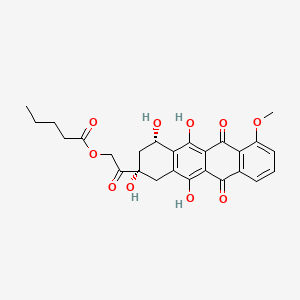
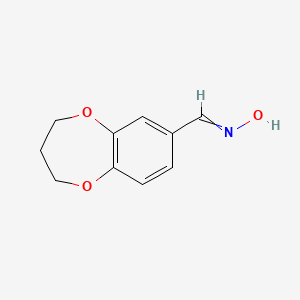
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
